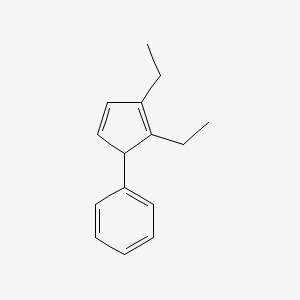
(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzol ist eine organische Verbindung, die sich durch einen Cyclopentadienring auszeichnet, der an den Positionen 2 und 3 mit zwei Ethylgruppen substituiert ist und an Position 1 mit einem Benzolring verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzol beinhaltet typischerweise die Diels-Alder-Reaktion, ein bekanntes Verfahren zum Aufbau von Cyclohexenringen. Die Reaktion zwischen einem Dien und einem Dienophil unter thermischen Bedingungen führt zur Bildung des gewünschten Cyclopentadien-Derivats. Die spezifischen Bedingungen, wie Temperatur und Lösungsmittel, können je nach gewünschtem Ertrag und Reinheit des Produkts variieren .
Industrielle Produktionsverfahren
Die industrielle Produktion von (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzol kann großtechnische Diels-Alder-Reaktionen unter optimierten Bedingungen beinhalten, um den Ertrag zu maximieren und Nebenprodukte zu minimieren. Der Einsatz von Katalysatoren und kontinuierlichen Strömungsreaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Alkohole zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in gesättigte Derivate umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Benzolring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH₄) und Wasserstoffgas (H₂) in Gegenwart eines Katalysators verwendet.
Substitution: Reagenzien wie Brom (Br₂) und Schwefelsäure (H₂SO₄) werden für die elektrophile aromatische Substitution eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu Ketonen oder Alkoholen führen, während Substitutionsreaktionen Halogene oder Nitrogruppen in den Benzolring einführen können .
Wissenschaftliche Forschungsanwendungen
(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzol beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -pfaden. Die Verbindung kann eine elektrophile aromatische Substitution eingehen, wobei der Benzolring als Nukleophil wirkt und mit Elektrophilen reagiert.
Wirkmechanismus
The mechanism of action of (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cyclopenta-2,4-dien-1-ylbenzol: Fehlen die Ethylgruppen an den Positionen 2 und 3.
2,3-Dimethylcyclopenta-2,4-dien-1-ylbenzol: Statt Ethylgruppen mit Methylgruppen substituiert.
Cyclopenta-2,4-dien-1-yltrimethylsilan: Enthält anstelle von Ethylgruppen eine Trimethylsilylgruppe.
Einzigartigkeit
(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzol ist aufgrund des Vorhandenseins von Ethylgruppen einzigartig, die seine chemische Reaktivität und physikalischen Eigenschaften beeinflussen können.
Eigenschaften
CAS-Nummer |
651303-37-6 |
|---|---|
Molekularformel |
C15H18 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(2,3-diethylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C15H18/c1-3-12-10-11-15(14(12)4-2)13-8-6-5-7-9-13/h5-11,15H,3-4H2,1-2H3 |
InChI-Schlüssel |
AXZPIEQBTYZHCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(C=C1)C2=CC=CC=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12604282.png)

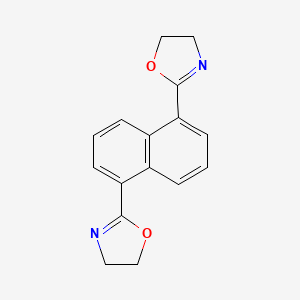
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
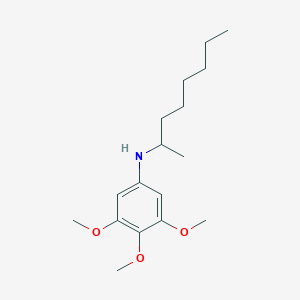


![ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate](/img/structure/B12604326.png)
![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)
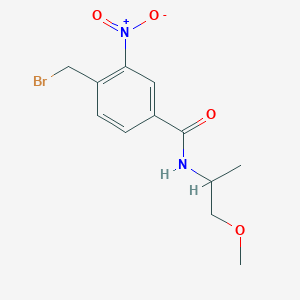
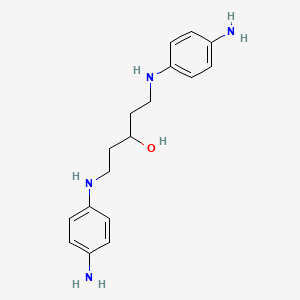
propanedinitrile](/img/structure/B12604363.png)
![2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol](/img/structure/B12604368.png)
